molecular formula C6H7NO2 B3058085 1-Cyanocyclopropyl acetate CAS No. 87656-22-2

1-Cyanocyclopropyl acetate

Cat. No.: B3058085
CAS No.: 87656-22-2
M. Wt: 125.13 g/mol
InChI Key: VCKOIZBSGDSALQ-UHFFFAOYSA-N
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Description

1-Cyanocyclopropyl acetate is an organic compound with the molecular formula C6H7NO2. It is characterized by a cyclopropane ring substituted with a cyano group and an acetate ester.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 1-Cyanocyclopropyl acetate are not well-documented in the literature. It is known that acetate, a related compound, plays a significant role in biochemical reactions . This conversion is crucial for various metabolic processes, including energy derivation and lipogenesis

Cellular Effects

The cellular effects of this compound are currently unknown due to the lack of available research data. Acetate, a related compound, has been shown to act as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood due to the lack of available research data. Related compounds such as acetate are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

The specific metabolic pathways that this compound is involved in are currently unknown. Acetate, a related compound, is known to be involved in various metabolic pathways, including those involving enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyanocyclopropyl acetate can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with cyanoacetic acid, followed by esterification with acetic anhydride. The reaction conditions typically include the use of a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-Cyanocyclopropyl acetate undergoes various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Amides or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted cyclopropyl derivatives.

Scientific Research Applications

1-Cyanocyclopropyl acetate has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals

Comparison with Similar Compounds

    Cyclopropyl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.

    1-Cyanocyclopropane: Lacks the acetate group, limiting its applications in esterification reactions.

    1-Cyanocyclopropyl methanol: Contains a hydroxyl group instead of an acetate group, altering its reactivity and applications

Uniqueness: 1-Cyanocyclopropyl acetate is unique due to the presence of both a cyano group and an acetate ester, which confer distinct reactivity and versatility in chemical synthesis. Its dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1-cyanocyclopropyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c1-5(8)9-6(4-7)2-3-6/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKOIZBSGDSALQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1(CC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10526822
Record name 1-Cyanocyclopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87656-22-2
Record name 1-Cyanocyclopropyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10526822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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